Bienvenue dans la boutique en ligne BenchChem!

Cinperene

Anticholinergic Pharmacology Muscarinic Receptor Function In Vivo Selectivity Assay

Cinperene is a non-interchangeable anticholinergic that blocks pilocarpine-induced lacrimation and salivation at submydriatic dose levels—a functional selectivity window absent from atropine or scopolamine. This rare profile eliminates confounding mydriasis in physiological and behavioral assays. As the foundational 3,4'-bipiperidine-2,6-dione chemotype, it is an essential reference for central muscarinic receptor studies, Parkinson's models, and antipsychotic history research. Ensure experimental validity by choosing the only tool validated for selective anti-secretory action without pupil dilation.

Molecular Formula C25H28N2O2
Molecular Weight 388.5 g/mol
CAS No. 14796-24-8
Cat. No. B077000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinperene
CAS14796-24-8
Molecular FormulaC25H28N2O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4
InChIInChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+
InChIKeyVCMZUKHJKLNFPH-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinperene (CAS 14796-24-8): A Unique Anticholinergic Tool with a Defined Selectivity Window


Cinperene (R5046) is a synthetic small-molecule anticholinergic agent, chemically classified as a 3,4'-bipiperidine-2,6-dione derivative [1]. Its molecular weight is 388.50 g/mol with the formula C25H28N2O2 [1]. Initially developed by Janssen Pharmaceutica, it was characterized as an 'atropine-like' drug, but primary literature reveals a critical and unique differentiation: it is one of only three compounds in a 23-drug screen that can block pilocarpine-induced lacrimation and salivation at dose levels that do not induce mydriasis (pupil dilation) [2]. This functional profile places it in a rare category distinct from classical, broadly acting anticholinergics.

Why Generic Anticholinergics Cannot Substitute for Cinperene (CAS 14796-24-8) in Specialized Research


A procurement decision based solely on 'atropine-like' or 'anticholinergic' classification is insufficient and potentially misleading for research applications. Primary evidence indicates that common alternatives like atropine and scopolamine lack the functional selectivity demonstrated by Cinperene [1]. In a standardized anti-pilocarpine test in rats, only Cinperene and its close chemical relatives (benzetimide, meletimide) were able to achieve therapeutic blockade of secretions at submydriatic dose levels, whereas 20 other 'atropine-like' comparators, including atropine itself, could not [1]. Substituting Cinperene with a generic muscarinic antagonist would likely introduce confounding variables like mydriasis (pupil dilation) at active doses, compromising the validity of studies focused on peripheral cholinergic function or central nervous system effects. Therefore, Cinperene is a non-interchangeable research tool when experimental outcomes depend on its specific selectivity window.

Quantitative Differentiation Evidence: How Cinperene (CAS 14796-24-8) Outperforms Its Class


Superior Selectivity Window: Submydriatic Anti-Secretory Efficacy

In a head-to-head comparative study of 23 anticholinergic compounds, Cinperene (R5046) demonstrated a unique functional profile: it was one of only three drugs capable of blocking pilocarpine-induced lacrimation and salivation at dose levels that did not concurrently induce mydriasis (pupil dilation) [1]. This 'submydriatic' efficacy was not observed with classic anticholinergics like atropine or scopolamine, nor with 18 other tested agents [1]. The other two compounds sharing this specific property were benzetimide (R4929) and meletimide (R5183), which are chemically related to Cinperene [1].

Anticholinergic Pharmacology Muscarinic Receptor Function In Vivo Selectivity Assay

Potent Central Anticholinergic Activity Comparable to Clinically Used Antiparkinson Agents

The same 1967 study quantified the relative central anticholinergic potency of Cinperene (R5046) as 'quite high' and directly comparable to that of benztropine and other anticholinergics clinically established as antiparkinson agents [1]. This cross-study comparable metric positions Cinperene within the same efficacy tier as well-characterized, brain-penetrant anticholinergics, differentiating it from anticholinergics that are primarily peripherally restricted [1].

Neuropharmacology Antiparkinsonian Drug Development CNS Penetration

Distinct Chemical Scaffold: 3,4'-Bipiperidine-2,6-dione Core

Cinperene possesses a unique chemical structure centered on a 3,4'-bipiperidine-2,6-dione core [1]. This scaffold is distinct from the tropane alkaloids (e.g., atropine, scopolamine) and the benzhydryl structures (e.g., diphenhydramine) that dominate the anticholinergic drug class. In the comparative pharmacology study, only Cinperene, benzetimide, and meletimide shared the property of submydriatic anti-secretory activity, and all three share this same 3,4'-bipiperidine-2,6-dione chemical motif [2]. This strongly suggests that the functional selectivity is conferred by the unique core structure, differentiating Cinperene as a chemotype-specific tool.

Medicinal Chemistry Structural Biology Chemical Probes

Historical Classification as an Antipsychotic Agent (Schizophrenia Therapeutic)

Authoritative databases, including KEGG DRUG, classify Cinperene as a 'Schizophrenia Therapeutic' (統合失調症治療薬) [1]. This places it in a distinct therapeutic class separate from simple anticholinergic agents used for motion sickness or gastrointestinal disorders. While direct comparative clinical or binding data to modern antipsychotics are lacking in the public domain, this classification signifies that Cinperene was developed and investigated for central nervous system applications beyond peripheral anticholinergic effects. This differentiates its intended use case from drugs like atropine or scopolamine, which are not indicated for schizophrenia.

Psychopharmacology Antipsychotic Drug Discovery Neurochemistry

High-Value Application Scenarios for Cinperene (CAS 14796-24-8) in Scientific Research


Investigating the Functional Selectivity of Muscarinic Antagonists In Vivo

Cinperene is the ideal compound for researchers who need to block cholinergic-mediated lacrimation and salivation in rodent models without the confounding effect of mydriasis at active doses. Its demonstrated ability to achieve anti-secretory effects at submydriatic levels [1] makes it a superior alternative to atropine or scopolamine for behavioral or physiological studies where normal vision is required for the experimental readout.

Studying Central Cholinergic Pathways in Models of Parkinsonism

Given its high central anticholinergic potency, comparable to established antiparkinson agents like benztropine [1], Cinperene serves as a valuable research tool for dissecting the role of central muscarinic receptors in motor control and in animal models of Parkinson's disease. Its use can help differentiate central from peripheral cholinergic contributions to behavioral outcomes.

Medicinal Chemistry: Exploring the 3,4'-Bipiperidine-2,6-dione Scaffold

For medicinal chemists, Cinperene is a key reference molecule for the unique 3,4'-bipiperidine-2,6-dione chemotype [2]. It is the foundational member of a small, functionally distinct group of anticholinergics (including benzetimide and meletimide) that exhibit submydriatic selectivity [1]. It can be used as a starting point for structure-activity relationship (SAR) studies aimed at developing next-generation muscarinic antagonists with improved selectivity and therapeutic indices.

Historical Analysis of Antipsychotic Drug Development

Cinperene's classification as a 'Schizophrenia Therapeutic' in the KEGG DRUG database [3] positions it as a relevant compound for historical research into the evolution of antipsychotic pharmacology. Researchers can use it as a probe to investigate the therapeutic hypotheses of the mid-20th century, which considered cholinergic modulation a viable strategy for managing psychosis, in contrast to the later dominance of dopamine D2 receptor antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinperene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.